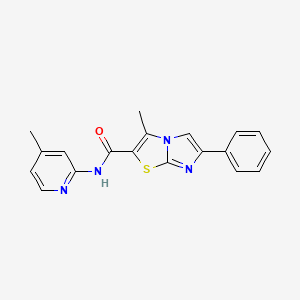

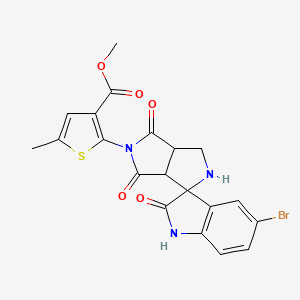

![molecular formula C15H16N4O3S B2771782 1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1171900-82-5](/img/structure/B2771782.png)

1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the methylthio group (–SCH3) and phenyl group (C6H5) suggests that this compound might have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with various functional groups attached at different positions. These could include the dimethyl groups at positions 1 and 3, a phenyl group at position 5, and a methylthio group attached to the phenyl group .Scientific Research Applications

Nonlinear Optical Properties

The study of thiopyrimidine derivatives, including similar compounds to 1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione, reveals their significant potential in the field of nonlinear optics (NLO). The pyrimidine ring is a critical structure present in both DNA and RNA, making these compounds particularly interesting for various applications. The research indicates that these compounds exhibit enhanced NLO properties compared to standard materials, making them suitable for optoelectronic applications (Hussain et al., 2020).

Synthesis and Characterization

In the realm of chemical synthesis, the compound and its derivatives have been a subject of interest due to the convenient methods developed for their production. One study outlines a facile one-pot synthesis technique for novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the efficiency of producing these compounds under thermal conditions (Prajapati & Thakur, 2005). Another research effort developed an efficient method for synthesizing 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, highlighting their interactions with β-lactoglobulin, which could open new avenues for biological applications (Sepay et al., 2016).

Supramolecular Structures

The examination of supramolecular structures formed by hexahydropyridopyrimidine-spiro-cyclohexanetriones, closely related to the compound , has provided insights into their molecular-electronic structures. These studies offer a deeper understanding of the molecular interactions, including hydrogen bonding and π–π stacking, that contribute to the formation of complex three-dimensional frameworks. This understanding is crucial for designing materials with specific properties (Low et al., 2004).

properties

IUPAC Name |

1,3-dimethyl-5-(4-methylsulfanylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-18-12-10(13(20)19(2)15(18)22)11(16-14(21)17-12)8-4-6-9(23-3)7-5-8/h4-7,11H,1-3H3,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOXNEDKQQGXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)SC)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

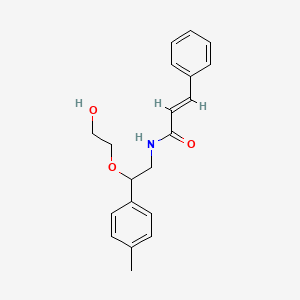

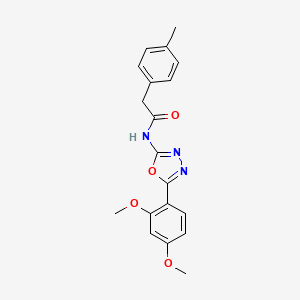

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771701.png)

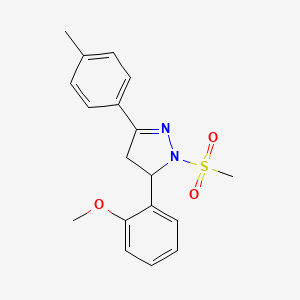

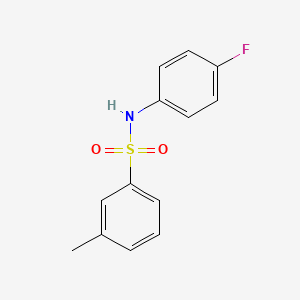

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2771705.png)

![N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2771710.png)

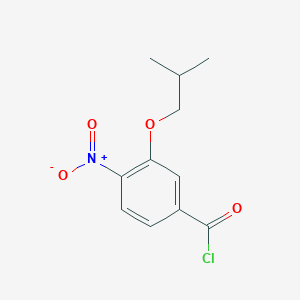

![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771716.png)

![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2771718.png)

![ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2771719.png)